2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid
Description
Properties
IUPAC Name |
2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9(16(21)22)23-8-10-6-14(20)19-13-5-3-2-4-12(13)18-15(19)11(10)7-17/h2-6,9,18H,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULQCZYYKHCNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331122 | |
| Record name | 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
568567-39-5 | |
| Record name | 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]benzimidazole core. This can be achieved by condensing 2-cyanomethyl benzimidazole with various carbonyl compounds such as ethyl acetoacetate under reflux conditions . The resulting intermediate is then subjected to chlorination followed by nucleophilic substitution with thiol-containing reagents to introduce the thioether linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The cyano group (-CN) undergoes substitution reactions under specific conditions. For example:
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Hydrolysis : Under acidic or basic conditions, the nitrile group converts to a carboxylic acid (-COOH) or amide (-CONH₂).
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Reagents : Concentrated H₂SO₄ (for acidic hydrolysis) or NaOH/H₂O (for basic hydrolysis).
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Product : Corresponding carboxylic acid derivative (e.g., 2-[(4-carboxy-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid).
-
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | H₂SO₄, H₂O, Δ | Carboxylic acid derivative |
Oxidation of the Methylthio Group
The methylthio (-SCH₃) substituent is susceptible to oxidation, forming sulfoxides or sulfones:
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Oxidation to Sulfoxide : Using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
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Oxidation to Sulfone : Prolonged reaction times or stronger oxidizing agents like KMnO₄.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfoxide Formation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide derivative | |
| Sulfone Formation | KMnO₄, H₂O, Δ | Sulfone derivative |
Esterification/Amidation of the Propanoic Acid Moiety
The propanoic acid group undergoes typical carboxylic acid reactions:
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Esterification : Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ or DCC/DMAP.
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Amidation : Coupling with amines using EDCl/HOBt.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, Δ | Methyl ester derivative | |
| Amidation | EDCl, HOBt, RNH₂ | Amide derivative |
Cyclocondensation Reactions
The pyridobenzimidazole core participates in cyclocondensation to form fused heterocycles:
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With Hydrazines : Forms pyrazolo[3,4-d]pyrimidine derivatives under reflux in ethanol .
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With Thiourea : Produces pyrimidine-thione analogs in the presence of POCl₃ .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, EtOH, Δ | Pyrazolo-pyrimidine |
Biological Activity-Driven Modifications
Derivatives of this compound are synthesized to enhance pharmacological properties:
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Antihypertensive Activity : Angiotensin II receptor antagonism via substitution at the pyrazole ring.
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Antimicrobial Activity : Introduction of halogen substituents (e.g., Cl, F) at the benzene ring .
| Modification | Biological Target | Outcome | Reference |
|---|---|---|---|
| Halogenation | Microbial enzymes | Enhanced antibacterial activity |
Key Research Findings
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Synthetic Optimization : High-yield synthesis (78–85%) achieved using POCl₃ as a cyclizing agent .
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Structure-Activity Relationship (SAR) : Methylthio and cyano groups are critical for angiotensin II receptor binding.
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Thermal Stability : Decomposition observed above 250°C, confirmed by thermogravimetric analysis (TGA) .
Scientific Research Applications
2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid is a complex organic compound belonging to the class of benzimidazoles. It features a pyridobenzimidazole core with cyano and a methylthio group attached, alongside a propanoic acid moiety. The compound's unique structural configuration contributes to its potential biological activities and applications in medicinal chemistry.
Potential Applications
- Medicinal Chemistry The compound can be modified to enhance its biological properties or to create derivatives with new functionalities.
- Biological Activities Research indicates that this compound exhibits various biological activities. The biological activities are often linked to the interactions of the compound with specific biological targets.
- Therapeutic Use Interaction studies are critical for understanding how the compound interacts with biological systems and help in optimizing the compound for therapeutic use while minimizing side effects.
Structural Analogues and Their Activities
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Cyanoquinoline | Contains a cyano group; similar aromatic system | Antimicrobial, anticancer |
| Benzimidazole Derivatives | Core benzimidazole structure; various substitutions | Antiparasitic, anticancer |
| Pyrido[1,2-a]benzimidazoles | Related fused ring structure; potential enzyme inhibitors | Antiviral, anticancer |
Mechanism of Action
The mechanism by which 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid exerts its effects is primarily through the inhibition of specific enzymes involved in cell proliferation. The compound targets molecular pathways that are crucial for cancer cell survival, leading to apoptosis (programmed cell death) in tumor cells . The exact molecular targets and pathways can vary depending on the specific cancer type and the cellular context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanoic Acid Derivatives in Agrochemicals
highlights propanoic acid derivatives used as herbicides, such as haloxyfop and fluazifop . These compounds share the propanoic acid moiety but differ significantly in substituents:
- Haloxyfop: Contains a phenoxy-pyridinyl group linked to propanoic acid, enabling herbicidal activity through inhibition of acetyl-CoA carboxylase.
- Fluazifop: Features a trifluoromethyl-substituted pyridinylphenoxy group, enhancing lipid solubility and plant membrane penetration.
Comparison with Target Compound: The target compound’s pyrido-benzimidazole core and cyano group contrast sharply with the phenoxy-pyridinyl groups in haloxyfop/fluazifop. This structural divergence likely alters binding affinity, metabolic stability, and target specificity. For instance, the benzimidazole ring may confer DNA-intercalating or enzyme-inhibiting properties absent in conventional herbicides.
Methylthio-Propanoic Acid Esters in Flavor Chemistry
identifies 3-(methylthio)propanoic acid methyl ester and ethyl ester as key aroma compounds in pineapples, with concentrations ranging from 67.75 µg·kg⁻¹ to 1,140 µg·kg⁻¹ . These esters share the methylthio-propanoic acid backbone but lack the heterocyclic framework of the target compound.
Comparison with Target Compound :
- Functional Groups: Both classes include methylthio and carboxylic acid groups, but the target compound’s free carboxylic acid (vs.
Structural and Functional Analysis
Table 1: Key Structural Features and Hypothesized Impacts
Table 2: Concentration Ranges of Methylthio-Propanoic Acid Derivatives in Pineapples ()
| Compound | Tainong No. 4 (µg·kg⁻¹) | Tainong No. 6 (µg·kg⁻¹) | French Polynesia (µg·kg⁻¹) |
|---|---|---|---|
| 3-(Methylthio)propanoic acid methyl ester | 622.49 | 78.06 | 1,140 |
| 3-(Methylthio)propanoic acid ethyl ester | Not reported | 78.06 | 150 |
Biological Activity
2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid is a complex organic compound belonging to the class of benzimidazoles. Its unique structure, featuring a pyridobenzimidazole core with cyano and methylthio groups, suggests potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 284.33 g/mol. The structural uniqueness arises from the combination of functional groups that may confer distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.33 g/mol |
| Chemical Class | Benzimidazole |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various microbial strains.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.
The biological activities are often linked to the interactions of the compound with specific biological targets. These interactions are critical for understanding how the compound functions within biological systems.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing appropriate precursors to form the desired structure.
- Functional Group Modifications : Altering existing functional groups to enhance biological activity.
Example Synthesis Route
A common synthetic route involves the reaction of pyridobenzimidazole derivatives with methylthio and propanoic acid derivatives under controlled conditions to yield the target compound.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various benzimidazole derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antimicrobial agents.
Study 2: Anticancer Evaluation
A series of in vitro assays evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 20 µM in different cancer types.
Study 3: Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibits certain kinases involved in cancer progression. This inhibition was confirmed through enzymatic assays and cellular models.
Comparative Analysis with Related Compounds
To contextualize its biological activity, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Cyanoquinoline | Contains a cyano group; similar aromatic system | Antimicrobial, anticancer |
| Benzimidazole Derivatives | Core benzimidazole structure; various substitutions | Antiparasitic, anticancer |
| Pyrido[1,2-a]benzimidazoles | Related fused ring structure; potential enzyme inhibitors | Antiviral, anticancer |
The uniqueness of this compound lies in its specific combination of functional groups and intricate molecular architecture that may confer distinct biological properties not observed in simpler analogs.
Q & A
Q. What analytical techniques are recommended to confirm the structural integrity of 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid post-synthesis?
Methodological Answer: The structural confirmation of this compound requires a combination of spectral and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying the connectivity of the pyrido-benzimidazole core, thioether linkage, and propanoic acid moiety. For example, the absence of unassigned peaks in the aromatic region (δ 7–9 ppm) confirms the absence of byproducts .
- Infrared Spectroscopy (IR): Key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) should align with theoretical predictions .
- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is assessed using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ or [M-H]-) within ±2 ppm error .
Q. How can researchers optimize synthesis yield under varying reaction conditions?
Methodological Answer: Optimization involves systematic variation of parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the thioether linkage, as seen in analogous triazole-thioether syntheses .
- Temperature Control: Reactions are typically heated to 80–100°C to accelerate cyclization of the pyrido-benzimidazole core while avoiding decomposition .
- Catalyst Use: Alkaline conditions (e.g., K2CO3) promote thiol deprotonation for efficient coupling, as demonstrated in related propanoic acid derivatives .
- Workup Strategies: Precipitation in cold ethanol or aqueous HCl minimizes byproduct formation .
Table 1: Example Reaction Optimization for Analogous Compounds
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF | +20% | |
| Temperature | 90°C | +15% | |
| Base | K2CO3 | +25% |
Advanced Research Questions
Q. How can contradictions between theoretical and experimental spectral data be resolved during structural elucidation?
Methodological Answer: Discrepancies arise from unexpected tautomerism, solvent effects, or impurities. Strategies include:
- Cross-Validation: Combine NMR (e.g., DEPT-135 for quaternary carbons) with IR and MS to confirm functional groups .
- Computational Modeling: Density Functional Theory (DFT) calculations predict chemical shifts and vibrational frequencies, resolving ambiguities in aromatic regions .
- Isolation of Byproducts: Chromatographic separation (e.g., flash column) identifies impurities contributing to anomalous peaks .
Q. What methodological approaches predict biological activity via molecular docking studies?
Methodological Answer:
- Target Selection: Prioritize receptors with known binding to thioether-propanoic acid derivatives (e.g., peroxisome proliferator-activated receptors or microbial enzymes) .
- Docking Software: Use AutoDock Vina or Schrödinger Suite with flexible ligand settings to account for the compound’s conformational flexibility .
- Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
Table 2: Example Molecular Docking Results for Analogous Compounds
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Triazole-thioether | PPAR-γ | -9.2 | |
| Benzothiadiazole | E. coli Dihydrofolate Reductase | -8.5 |
Q. How are metal or amine salts synthesized to enhance physicochemical properties?
Methodological Answer:
- Metal Salts: React the propanoic acid with Cu²⁺, K⁺, or Na⁺ in alkaline media (pH 9–10) to form stable complexes, improving solubility .
- Amine Salts: Use methylamine or ethylamine in ethanol to protonate the carboxylate group, enhancing bioavailability .
- Characterization: Conduct elemental analysis (C, H, N, S) and thermogravimetric analysis (TGA) to confirm salt stoichiometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
